Lipophilicity (LogP) Differentiation: 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole vs. 4-Bromo-1-(cyclopropylmethyl)pyrazole
3,5-Dibromo-1-(cyclopropylmethyl)pyrazole exhibits an ACD/LogP of 3.16, which is approximately 1.6 LogP units higher than its 4-bromo analog (4-bromo-1-(cyclopropylmethyl)pyrazole, XLogP3 = 1.6) [1]. This nearly 40-fold increase in theoretical partition coefficient is directly attributable to the presence of the second bromine atom at the 3-position, which substantially increases the compound's overall lipophilicity and membrane permeability potential [1]. The ACD/LogD at pH 7.4 for the target compound is 3.08 [1].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.16 |
| Comparator Or Baseline | 4-Bromo-1-(cyclopropylmethyl)pyrazole (CAS 1216152-26-9), XLogP3 = 1.6 |
| Quantified Difference | ΔLogP = +1.56 units (~40× higher lipophilicity) |
| Conditions | Predicted using ACD/Labs Percepta Platform (target) and XLogP3 algorithm (comparator); pH 7.4 for LogD |
Why This Matters
This substantial difference in lipophilicity directly impacts compound solubility, membrane permeability, and ADME profiles in drug discovery programs, making the 3,5-dibromo analog preferable for applications requiring enhanced hydrophobic character or blood-brain barrier penetration potential.
- [1] ChemSpider. 3,5-Dibromo-1-(cyclopropylmethyl)-1H-pyrazole. CSID: 44021759. View Source
